molecular formula C18H18N6O2 B11179163 2-butyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-butyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11179163
M. Wt: 350.4 g/mol
InChI Key: RXDSLRVHWCLUDB-UHFFFAOYSA-N
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Description

2-butyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound. This compound features a unique structure that combines a pyrido[4,3-b][1,6]naphthyridine core with a 1,2,4-triazole ring. The presence of these heterocyclic rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step reactions. The process begins with the formation of the pyrido[4,3-b][1,6]naphthyridine core, followed by the introduction of the 1,2,4-triazole ring. Key steps include cyclization reactions, nucleophilic substitutions, and coupling reactions. Reaction conditions often involve the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-butyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, nickel.

    Solvents: Dimethylformamide, toluene

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-butyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In the case of receptors, it may act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to the combination of the triazole ring and the pyrido[4,3-b][1,6]naphthyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

8-butyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C18H18N6O2/c1-3-4-7-23-8-5-14-12(16(23)25)10-13-15(20-14)6-9-24(17(13)26)18-19-11(2)21-22-18/h5-6,8-10H,3-4,7H2,1-2H3,(H,19,21,22)

InChI Key

RXDSLRVHWCLUDB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)C4=NNC(=N4)C

Origin of Product

United States

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